Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate
Description
Significance of Substituted Pyrrole (B145914) Scaffolds in Organic Chemistry Research
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, represents a "privileged scaffold" in organic and medicinal chemistry. nih.govbohrium.com This core structure is integral to a vast array of natural products essential for life, including heme, chlorophyll, and vitamin B12. nih.govresearchgate.net The versatility of the pyrrole scaffold allows it to serve as a foundational template for developing a wide range of pharmacologically active compounds. nih.govbohrium.com Its derivatives are known to exhibit a broad spectrum of biological activities, such as antibacterial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govnih.gov
In the field of drug discovery, substituted pyrroles are of paramount importance. nih.gov The ability to modify the pyrrole ring at various positions allows chemists to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby optimizing its interaction with biological targets. nih.gov For instance, the introduction of different functional groups can lead to the development of potent inhibitors for specific enzymes or modulators for cellular receptors. nih.govnih.gov Furthermore, pyrrole and its derivatives are crucial intermediates in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties. nih.govresearchgate.net The continuous exploration of new synthetic methodologies to access functionally diverse pyrrole scaffolds remains a significant focus of contemporary organic chemistry research. organic-chemistry.orgrsc.org
Unique Structural Features of Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate and Research Implications
This compound is a polysubstituted pyrrole derivative with a distinct arrangement of functional groups that suggests specific chemical properties and potential research applications. While detailed experimental studies on this specific molecule are not extensively documented in publicly available literature, an analysis of its structural components provides insight into its potential reactivity and utility.
The key structural features are:
1-Amino Group (-NH₂): The presence of an amino group directly attached to the pyrrole nitrogen (N-1 position) is a distinguishing feature. N-amino pyrroles can act as bidentate ligands or participate in further reactions, such as the formation of pyridazinium salts. This group significantly influences the electronic nature of the pyrrole ring and can serve as a handle for further synthetic transformations.
4-Chloro Group (-Cl): A halogen substituent, such as chlorine, at the C-4 position acts as an electron-withdrawing group. This influences the electron density of the pyrrole ring, affecting its reactivity in electrophilic substitution reactions. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound; for example, halogenated pyrroles have shown potent antibacterial and antituberculosis activities. nih.gov The chlorine atom can also serve as a site for cross-coupling reactions, enabling the synthesis of more complex derivatives.
2-Methyl Carboxylate Group (-COOCH₃): The methyl carboxylate group at the C-2 position is another electron-withdrawing group. It directs the reactivity of the pyrrole ring and can participate in hydrogen bonding, which is often crucial for binding to biological targets like enzymes or receptors. nih.gov The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing a point for forming amide bonds, a common linkage in many pharmaceutical compounds. researchgate.net
The combination of these three distinct functional groups on a single pyrrole scaffold makes this compound a potentially valuable building block in synthetic and medicinal chemistry. The interplay of the electron-donating character of the N-amino group and the electron-withdrawing nature of the chloro and carboxylate groups creates a unique electronic profile that could lead to novel reactivity and biological activity.
Table 1: Physicochemical Properties of a Structurally Related Compound Note: Data for the specific target compound is not readily available. The table below lists properties for a similar compound, Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, to provide context.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁ClN₂O₂ | scbt.comsigmaaldrich.com |
| Molecular Weight | 190.63 g/mol | scbt.comsigmaaldrich.com |
| InChI Key | HEOKCJUUKIPIMM-UHFFFAOYSA-N | sigmaaldrich.com |
| Canonical SMILES | CN1C=C(C=C1C(=O)OC)N.Cl | sigmaaldrich.com |
Overview of Advanced Research Trajectories in Substituted Pyrrole Carboxylate Chemistry
Current research in the field of substituted pyrrole carboxylates is dynamic and multifaceted, primarily focusing on two key areas: the development of innovative synthetic methods and the exploration of their therapeutic potential.
Synthetic Advances: Organic chemists are continuously seeking more efficient, sustainable, and versatile routes to synthesize polysubstituted pyrroles. Advanced trajectories include:
Multicomponent Reactions: One-pot reactions that combine three or more starting materials to form complex pyrrole structures are highly sought after for their efficiency and atom economy. rsc.org
Catalysis: The use of metal catalysts (e.g., ruthenium, palladium) and organocatalysts is enabling novel cyclization and functionalization reactions to produce pyrrole derivatives with high yields and selectivity. rsc.org
Green Chemistry: An increasing emphasis is placed on environmentally friendly synthetic methods, such as using water as a solvent, employing microwave-assisted reactions, or utilizing biocatalysts like enzymes. bohrium.comrsc.org
Flow Chemistry: Continuous flow synthesis is being explored for the safe and scalable production of pyrrole intermediates and final products.
Therapeutic and Materials Applications: The unique structures of substituted pyrrole carboxylates make them attractive candidates for various applications:
Kinase Inhibitors: Many pyrrole derivatives have been designed and synthesized as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-diones have been investigated as potential inhibitors of EGFR and VEGFR2, two receptors implicated in tumor growth. nih.gov
Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial compounds. Pyrrole-2-carboxylate and carboxamide derivatives have been identified as promising pharmacophores for developing novel agents against pathogens like Mycobacterium tuberculosis. nih.gov The presence of halogen substituents on the pyrrole ring has been shown to be beneficial for antibacterial activity. nih.gov
Antiviral and Anticancer Research: N-substituted pyrrole-based scaffolds are actively being synthesized and evaluated for their antiproliferative activity against various cancer cell lines and for their potential as antiviral agents. researchgate.net
The overarching goal of this research is to expand the chemical space of accessible pyrrole derivatives and to correlate specific substitution patterns with desired biological activities or material properties, ultimately leading to the development of new drugs and functional materials.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-amino-4-chloropyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVJQHJCDOJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate and Its Analogues
De Novo Pyrrole (B145914) Ring Construction Strategies
The de novo synthesis of the pyrrole ring is a powerful approach that allows for the introduction of a wide range of substituents. Several classical and modern methods are employed for this purpose.
Paal-Knorr Type Cyclocondensation Approaches
The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.comorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
The versatility of the Paal-Knorr reaction allows for the synthesis of a variety of substituted pyrroles. wikipedia.org The substituents at positions R2, R3, R4, and R5 can be hydrogen, aryl, or alkyl groups, and for the pyrrole synthesis, the R1 group on the amine can be hydrogen, aryl, alkyl, amino, or hydroxyl. wikipedia.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. uctm.edu
Recent modifications to the Paal-Knorr synthesis have focused on improving reaction conditions and expanding its scope. These include the use of various catalysts such as bismuth nitrate, silica-supported bismuth(III) chloride, and metal triflates, which can allow the reaction to proceed in a solvent-free medium. uctm.edu Additionally, the use of greener solvents like ionic liquids and water has been explored to develop more environmentally friendly protocols. uctm.edu
| Catalyst/Condition | Advantage |
| Bismuth Nitrate | Increased yield and reaction rate |
| Silica-supported BiCl3 | Heterogeneous catalyst, easy separation |
| Metal Triflates | Enables solvent-free conditions |
| Ionic Liquids | Avoids toxic catalysts, simple isolation |
| Water | Environmentally friendly solvent |
Knorr Pyrrole Synthesis and Derivatives
The Knorr pyrrole synthesis is another widely utilized method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Due to the inherent instability and tendency of α-aminoketones to self-condense, they are typically prepared in situ from the corresponding oxime. wikipedia.org The reaction is often catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org
The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, with one being converted to an oxime, which is then reduced to the α-aminoketone in the presence of the second equivalent of the β-ketoester. wikipedia.org This classic procedure has been adapted to prepare a wide array of substituted pyrroles. A catalytic version of the Knorr pyrrole synthesis has been developed for the dehydrogenative coupling of amino alcohols with keto esters, mediated by a manganese catalyst. organic-chemistry.org
Hantzsch Pyrrole Synthesis and Modified Protocols
The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgpharmaguideline.com The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org
This method is particularly useful for the synthesis of pyrroles with ester functionalities, which can be further modified. researchgate.net The Hantzsch synthesis has been adapted for solid-phase synthesis, allowing for the generation of pyrrole libraries. nih.gov In this approach, a resin-bound enaminone is reacted with an α-bromoketone to yield the pyrrole, which is then cleaved from the solid support. nih.gov
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product |
| β-ketoester | α-haloketone | Ammonia/Primary Amine | Substituted Pyrrole |
Multicomponent Reaction (MCR) Strategies for Pyrrole Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comrsc.org Isocyanide-based MCRs are particularly efficient for the synthesis of polysubstituted pyrroles. rsc.org These one-pot procedures are highly atom-economical and often environmentally friendly, as they reduce the need for intermediate isolation and purification steps. rsc.org
Several MCRs have been developed for pyrrole synthesis, often involving the reaction of 1,3-dicarbonyl compounds, aldehydes, and amines, sometimes induced by reagents like low-valent titanium. acs.org These methods can offer high regioselectivity and short reaction times. acs.org For example, a four-component reaction between 1,3-dicarbonyl compounds, arylglyoxals, a dialkyl acetylenedicarboxylate, and aromatic amines in ethanol (B145695) can produce highly functionalized pyrroles in high yields without the need for a catalyst. semanticscholar.org
Targeted Functionalization of Pre-formed Pyrrole Systems
In addition to de novo synthesis, the direct functionalization of a pre-existing pyrrole ring is a common strategy for accessing specific substitution patterns.
Regioselective Halogenation (Chlorination) at C-4
The introduction of a chlorine atom at the C-4 position of a pyrrole ring can be achieved through electrophilic halogenation. However, the high reactivity of the pyrrole ring often leads to polyhalogenation. researchgate.netchemrxiv.org Therefore, achieving regioselectivity can be challenging and often requires careful control of reaction conditions and the use of specific halogenating agents.
For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide (NCS) can lead to a mixture of products, necessitating chromatographic separation. nih.gov In another example, direct monochlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS was found to be selective for the position adjacent to the electron-donating methyl group. nih.gov
Recent advancements have focused on the development of more selective chlorination methods. Biocatalytic halogenation using flavin-dependent halogenases, such as PrnC, offers a highly chemoselective and environmentally benign alternative to traditional chemical methods. researchgate.netchemrxiv.org These enzymes can halogenate a variety of pyrrolic heterocycles in a site-selective manner. researchgate.netchemrxiv.org Furthermore, dearomative chlorination of 1H-pyrroles can generate highly reactive 2,5-dichloro-substituted 2H-pyrroles in situ, which can then be further functionalized. nih.gov
| Reagent/Method | Selectivity |
| N-Chlorosuccinimide (NCS) | Can be selective depending on substituents |
| Flavin-dependent halogenase (PrnC) | High site-selectivity |
| Dearomative Chlorination | Generates reactive intermediates for further functionalization |
Amination at the N-1 Position
The introduction of an amino group at the N-1 position of a pyrrole ring transforms the heterocycle into an N-amino pyrrole, a valuable synthetic intermediate. This transformation is typically achieved through N-amination reactions using electrophilic aminating agents.
A highly effective reagent for this purpose is monochloramine (NH₂Cl). nih.gov Research into the N-amination of various pyrrole and indole (B1671886) heterocycles has shown monochloramine to be an excellent choice for this transformation. nih.gov The reaction proceeds efficiently, providing N-aminated products in isolated yields that can range from 45% to 97%, depending on the substrate. nih.gov Another established method involves the reaction of 1,4-dicarbonyl surrogates, such as 2,5-dimethoxytetrahydrofuran, with hydrazines or hydrazides to directly form N-aminopyrroles. acs.org This approach is an extension of the classical Clauson-Kaas pyrrole synthesis. acs.org
Table 1: N-Amination of Pyrrole Heterocycles
| Aminating Reagent | Substrate Type | Typical Yields | Reference |
|---|---|---|---|
| Monochloramine (NH₂Cl) | Pyrroles, Indoles | 45-97% | nih.gov |
| Hydrazines/Hydrazides | 2,5-Dimethoxytetrahydrofuran | Good | acs.org |
Esterification and Modification at the C-2 Position
The methyl carboxylate group at the C-2 position is a key functional handle that can be introduced or modified through several synthetic routes. The parent compound, pyrrole-2-carboxylic acid, is a naturally occurring derivative of the amino acid proline and can also be synthesized via the carboxylation of pyrrole. wikipedia.org The conversion of this carboxylic acid to its corresponding ester, such as methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate, is a standard esterification reaction.
The Fischer esterification, which involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com More specific iron-catalyzed methods have been developed for synthesizing alkyl 1H-pyrrole-2-carboxylates directly from 1H-pyrrole, carbon tetrachloride, and an aliphatic alcohol, achieving quantitative yields. researchgate.net
Modification of the C-2 ester is also synthetically important. For instance, in polysubstituted pyrroles like Knorr's pyrrole (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), the ester at the C-2 position can be selectively saponified (hydrolyzed) using one equivalent of sodium hydroxide (B78521), demonstrating the potential for differential reactivity at various positions on the pyrrole ring. wikipedia.org
Table 2: Selected Methods for C-2 Esterification and Precursor Synthesis
| Method | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Carboxylation | Pyrrole, CO₂ | Pyrrole-2-carboxylate | Enzymatic or chemical fixation of CO₂. nih.govrsc.org | nih.govrsc.org |
| Fischer Esterification | Pyrrole-2-carboxylic acid, Alcohol, Acid Catalyst | Pyrrole-2-carboxylate Ester | Equilibrium-driven; alcohol often used in excess. masterorganicchemistry.com | masterorganicchemistry.com |
| Iron Catalysis | 1H-Pyrrole, CCl₄, Alcohol | Alkyl 1H-pyrrole-2-carboxylate | Quantitative yield. researchgate.net | researchgate.net |
| Mechanosynthesis | 4-Arylidene Isoxazol-5-ones, Enamino Esters | Pyrrole-2-carboxylic Acids | Copper-catalyzed, solvent-free ball milling. acs.org | acs.org |
Sustainable and Green Chemistry Approaches in Pyrrole Synthesis
In recent years, the principles of green chemistry have driven significant innovation in the synthesis of heterocyclic compounds like pyrroles. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. Methodologies such as microwave-assisted synthesis, mechanochemistry, solvent-free reactions, and photo- and electrochemical synthesis have emerged as powerful tools for creating complex pyrrole structures in a more environmentally benign manner. researchgate.netbenthamdirect.comrsc.orgresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. benthamdirect.compensoft.net This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to faster and sometimes cleaner chemical transformations. pensoft.net
Many classical pyrrole syntheses have been successfully adapted to microwave conditions. The Paal-Knorr condensation, for example, can be carried out in water without a catalyst or with catalysts like CaCl₂·2H₂O under microwave irradiation. pensoft.net Similarly, multicomponent reactions to form substituted pyrrole derivatives have been optimized using microwave heating, often in ethanol or under solvent-free conditions. rsc.org The benefits extend to producing libraries of compounds, where the microwave-assisted approach facilitates faster production compared to conventional heating. pensoft.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis
| Reaction Type | Conditions (Conventional) | Conditions (Microwave) | Advantages of Microwave | Reference |
|---|---|---|---|---|
| Paal-Knorr Condensation | Hours, conventional heating | 10-20 min, 120-130°C | Reduced time, higher yields, less energy. pensoft.net | pensoft.net |
| Multicomponent Synthesis | Varies, often long reaction times | 10-16 min, 100-130°C, 100-250W | Rapid, efficient, good to excellent yields. rsc.org | rsc.org |
| Clauson-Kaas Synthesis | Varies | 10 min, 130°C | Good yield (83%), short reaction time. pensoft.net | pensoft.net |
Mechanochemical Synthesis
Mechanochemistry involves the use of mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. researchgate.netrsc.org This technique is inherently green as it minimizes or eliminates the need for bulk solvents, thereby reducing waste. High-Speed Vibrational Milling (HSVM) and ball milling are common techniques used to promote these reactions. acs.orgrsc.org
Classical pyrrole syntheses, including the Paal-Knorr and van Leusen methods, have been successfully performed under mechanochemical conditions. rsc.orgorganic-chemistry.orgacs.org For instance, the van Leusen pyrrole synthesis, which provides 3,4-disubstituted pyrroles, proceeds in good yields using this solvent-free approach. organic-chemistry.orgacs.org More complex structures, such as the precursors to atorvastatin (B1662188), have been synthesized using a mechanochemical Hantzsch reaction, showcasing the power of this method to shorten synthetic routes. rsc.org Recently, an efficient copper-catalyzed synthesis of pyrrole-2-carboxylic acids was developed using a ball mill, combining spiroannulation and ring-opening aromatization steps. acs.org
Table 4: Examples of Mechanochemical Pyrrole Syntheses
| Synthesis Type | Mechanical Method | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Paal-Knorr | High-Speed Vibrational Milling (HSVM) | 1,4-Dicarbonyls, Primary Amines | Citric acid as catalyst. rsc.org | rsc.org |
| van Leusen | Ball Milling | TosMIC, Aldehydes | Provides 3,4-disubstituted pyrroles in good yields. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |
| Hantzsch | High-Speed Vibrational Milling (HSVM) | β-dicarbonyls, α-haloketones, amines | Used in the synthesis of atorvastatin lactone. rsc.org | rsc.org |
| Tandem Spiroannulation | Ball Milling | 4-Arylidene Isoxazol-5-ones, Enamino Esters | Produces pyrrole-2-carboxylic acids. acs.org | acs.org |
Solvent-Free and Aqueous Media Reactions
Eliminating volatile organic compounds (VOCs) is a primary goal of green chemistry. Solvent-free synthesis and the use of water as a reaction medium are two of the most effective strategies to achieve this. researchgate.netresearchgate.net
Solvent-free reactions are often conducted by heating a mixture of reactants with a catalyst, sometimes on a solid support. organic-chemistry.orgtandfonline.com The Paal-Knorr condensation, for instance, can be catalyzed by Pr(OTf)₃ or CATAPAL 200 alumina (B75360) under solvent-free conditions, offering operational simplicity, high yields, and short reaction times. tandfonline.commdpi.com
Performing organic reactions in water presents challenges due to the low solubility of many organic substrates. However, the use of micellar catalysis, where surfactants like sodium dodecyl sulfate (B86663) (SDS) form micelles that can solubilize the reactants, has proven effective for pyrrole synthesis. researchgate.net The Paal-Knorr reaction proceeds efficiently in aqueous micellar media. researchgate.net Additionally, water-tolerant Lewis acids, such as iron(III) chloride, have been used to catalyze the synthesis of N-substituted pyrroles in water with good to excellent yields. organic-chemistry.org
Photocatalytic and Electrochemical Synthesis
Harnessing energy from light (photocatalysis) or electricity (electrosynthesis) provides sustainable and powerful alternatives to traditional thermal methods for driving chemical reactions. rsc.orgrsc.org
Visible-light photocatalysis has emerged as a formidable tool, allowing challenging transformations to occur under mild conditions. rsc.org Metal-free, visible-light-induced methods have been developed for synthesizing highly substituted pyrroles. rsc.orgthieme-connect.com These reactions can be promoted by inexpensive and readily available organic photocatalysts like benzophenone (B1666685) or organic dyes, often proceeding through [3+2] cycloaddition pathways or C-H functionalization sequences. rsc.orgrsc.orgthieme-connect.com Heterogeneous photocatalysts such as potassium poly(heptazine imide) (K-PHI) offer the additional advantage of being easily recoverable and recyclable. chemistryviews.org
Electrochemical synthesis uses an electric current to mediate redox reactions, providing a reagent-free method for forming chemical bonds. rsc.org Polysubstituted pyrroles can be synthesized electrochemically via the oxidative annulation of precursors like primary amines and aldehydes/ketones or through the coupling of enamines. rsc.orgresearchgate.net These reactions are typically carried out in a simple undivided cell at room temperature, representing a highly efficient and sustainable route to functionalized pyrroles. rsc.org
Catalytic Methodologies in Pyrrole Synthesis
The synthesis of the pyrrole nucleus, a core component of "this compound," has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and substrate scope over classical methods like the Paal-Knorr or Hantzsch syntheses, which often require harsh reaction conditions. organic-chemistry.orgwikipedia.org Catalytic strategies, employing transition metals, organocatalysts, or heterogeneous systems, provide milder and more versatile routes to functionalized pyrroles.
Transition metals have proven to be exceptionally versatile catalysts for constructing the pyrrole ring through a variety of mechanistic pathways, including coupling and cyclization reactions. These methods are often characterized by high atom economy and functional group tolerance. elsevierpure.com
Palladium (Pd): Palladium catalysis offers robust methods for pyrrole synthesis. One strategy involves the intramolecular cyclization of enamines that contain β-vinyl bromide functionalities, yielding substituted pyrroles in moderate to good yields. rsc.org A multi-catalyst, four-step sequence has been developed utilizing palladium, ruthenium, and iron to produce β-substituted pyrroles. This process begins with a Pd-catalyzed monoallylation of an amine with an allylic alcohol, followed by a second, temperature-controlled allylation to create unsymmetrical diallylated amines. researchgate.netorganic-chemistry.org Subsequent ruthenium-catalyzed ring-closing metathesis forms the corresponding pyrroline, which is then aromatized to the pyrrole using ferric chloride. researchgate.netorganic-chemistry.org Furthermore, palladium catalysts facilitate multicomponent reactions; for instance, Pd(PtBu3)2 catalyzes the coupling of (hetero)aryl iodides, carbon monoxide, and alkyne-tethered imines to form polycyclic pyrroles via an intermediate Münchnone that undergoes spontaneous intramolecular 1,3-dipolar cycloaddition. nih.gov
Copper (Cu): Copper catalysts are widely used in multicomponent reactions for pyrrole synthesis due to their low cost and unique reactivity. rsc.org A copper-N-heterocyclic carbene (Cu-NHC) complex, formed from CuBr and a benzimidazolium salt, effectively catalyzes a one-pot, three-component reaction of ketones, amines, and diols to produce a variety of substituted pyrroles. rsc.org Another approach involves a copper-hydride (CuH) catalyzed coupling of 1,3-enynes and nitriles, which provides access to a range of N-H pyrroles with high regioselectivity under mild conditions. chemrxiv.orgsemanticscholar.org This method is advantageous as it accommodates diverse functional groups and uses readily available starting materials. semanticscholar.org
Gold (Au): Gold catalysts, particularly Au(I) complexes, are powerful tools for the synthesis of substituted pyrroles under mild conditions. organic-chemistry.org One notable example is a gold(I)-catalyzed cascade reaction that constitutes a formal [3+2] annulation. This process involves the addition of a gold-acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish the pyrrole product. organic-chemistry.orgresearchgate.net Gold catalysis also enables the intramolecular cyclization of alkyne-tethered pyrroles to form fused bicyclic systems like pyrrolopyridinones and pyrroloazepinones. figshare.com Furthermore, gold catalysts can facilitate the hydroamination and cyclization cascade of appropriate substrates to yield polysubstituted pyrroles. semanticscholar.org
Ruthenium (Ru): Ruthenium catalysts have been employed in various transformations to generate pyrroles. A general and regioselective synthesis of pyrroles has been achieved via ruthenium-catalyzed multicomponent reactions. semanticscholar.org Ruthenium complexes are also effective in dehydrogenative coupling reactions, such as the coupling of secondary alcohols and amino alcohols, to form the pyrrole ring while releasing hydrogen gas as the only byproduct. organic-chemistry.orgscite.ai In combination with other metals, Ru-catalyzed ring-closing metathesis is a key step in a multi-step synthesis of β-substituted pyrroles. researchgate.netorganic-chemistry.org Additionally, ruthenium catalysts can promote the intermolecular [3+2] cycloaddition between activated alkynes and 2H-azirines to afford polysubstituted pyrroles. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Pd(PtBu3)2 | Multicomponent Cycloaddition | Aryl iodides, CO, Alkyne-tethered imines | Forms polycyclic pyrroles via Münchnone intermediate. | nih.gov |
| CuBr/NHC Complex | One-pot Three-component | Ketones, Amines, Diols | Efficient synthesis of 1,2,3,5- and fully substituted pyrroles. | rsc.org |
| Au(I) Complex / AgOTf | Cascade [3+2] Annulation | Terminal alkynes, Acetal-containing compounds | Modular synthesis with excellent functional group tolerance. | organic-chemistry.org |
| Ru-Pincer Complex | Dehydrogenative Coupling | Secondary alcohols, Amino alcohols | Forms H2 as the sole byproduct. | organic-chemistry.org |
| CuH (Josiphos) | Enyne-Nitrile Coupling | 1,3-enynes, Nitriles | Mild conditions, broad functional group compatibility. | chemrxiv.orgsemanticscholar.org |
Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for pyrrole synthesis. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. rsc.orglucp.net The most common organocatalytic approach is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgresearchgate.net
A variety of organocatalysts have been shown to effectively promote this transformation under mild conditions. For instance, Vitamin B1 has been used as a metal-free catalyst for the Paal-Knorr synthesis of N-substituted pyrroles in ethanol at room temperature. rsc.org Urea is another simple organocatalyst that activates the dicarbonyl compound through hydrogen bonding, facilitating the cyclocondensation with an amine. rsc.org Naturally occurring and biomass-derived organic acids, such as citric acid, tartaric acid, and ascorbic acid, have also been employed as safe, inexpensive, and efficient catalysts for this reaction, often under solvent-free conditions. lucp.netresearchgate.net
Beyond the classic Paal-Knorr reaction, other organocatalytic strategies have been developed. N-methylimidazole, for example, catalyzes the one-pot reaction of primary amines with acetylene (B1199291) dicarboxylates and propiolates in an aqueous medium to afford functionalized pyrroles. rsc.org Chiral aryl pyrroles have been synthesized with high enantioselectivity via an atroposelective Paal-Knorr reaction using a combined acid catalyst system, which proceeds through a key enamine intermediate followed by an acid-catalyzed dehydrative cyclization. rsc.org
| Organocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Vitamin B1 | Paal-Knorr Synthesis | Eco-friendly, metal-free, mild conditions. | rsc.org |
| Urea | Paal-Knorr Synthesis | Activates carbonyl via H-bonding, broad substrate scope. | rsc.org |
| Citric Acid | Paal-Knorr Synthesis (Mechanochemical) | Solvent-free, uses biomass-derived acid, short reaction time. | lucp.net |
| N-Methylimidazole | One-pot Multicomponent | Aqueous medium, room temperature, high yields. | rsc.org |
| Chiral Phosphoric Acid | Atroposelective Paal-Knorr | High enantioselectivity for chiral aryl pyrroles. | rsc.org |
Heterogeneous catalysts offer significant advantages for the synthesis of pyrroles, including simplified product purification, catalyst recyclability, and suitability for continuous flow processes. benthamdirect.comdntb.gov.ua These catalysts are typically solid materials that can be easily separated from the reaction mixture by filtration.
Zeolites and Solid Acids: Solid acid catalysts like the H-form of Zeolite Y provide a mild and convenient route for the direct synthesis of N-substituted pyrroles. This method involves the condensation of bioderived furans with anilines, representing an atom- and step-economical alternative to traditional Paal-Knorr reactions that use 1,4-diones. acs.org Other solid acid catalysts, such as H3PW12O40 supported on silica (B1680970) (H3PW12O40/SiO2), have been used for the Clauson-Kaas synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran, both under reflux and microwave-assisted solvent-free conditions. beilstein-journals.org
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can serve as highly effective catalysts. acs.org A zinc-based MOF, Zn2(OAB), with a structure analogous to MOF-74, has demonstrated excellent catalytic activity in the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net The high density of Lewis acidic zinc sites and amide groups within the framework contributes to its high efficiency. researchgate.netresearchgate.net MOFs can also be used as templates to create porous carbon materials with nitrogen dopants. These metal-free carbon catalysts, particularly those rich in pyrrolic nitrogen species, show remarkable activity in various reactions and represent a promising class of heterogeneous catalysts. nih.govmdpi.com
Supported Metal and Nanoparticle Catalysts: A bifunctional heterogeneous cobalt catalyst supported on a nitrogen-doped graphene-carbon@silica composite (Co/NGr-C@SiO2-L) enables an efficient cascade synthesis of pyrroles from nitroarenes using benign reductants like H2 or formic acid. beilstein-journals.orgnih.gov This robust catalyst can be recycled multiple times without a significant loss of activity. nih.gov Similarly, iridium supported on N and P functionalized activated carbon has been developed for the synthesis of pyrroles from alcohols and amino alcohols. dtu.dk Magnetically separable nanoparticles are another important class of supports. For example, sulfonic acid-supported magnetic nanoparticles (Fe3O4@-γ-Fe2O3-SO3H) have been used to catalyze the solvent-free synthesis of N-substituted pyrroles under microwave irradiation. beilstein-journals.org
| Catalyst Type | Specific Catalyst Example | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Zeolite | H-form Zeolite Y | Condensation of furans and anilines | Atom-economical, additive-free, mild conditions. | acs.org |
| Supported Metal | Co/NGr-C@SiO2-L | Cascade from nitroarenes | Robust, reusable up to 10 times, uses benign reductants. | beilstein-journals.orgnih.gov |
| Metal-Organic Framework (MOF) | Zn2(OAB) | Paal-Knorr Synthesis | High porosity, high density of active sites, reusable. | researchgate.net |
| Magnetic Nanoparticle | Fe3O4@-γ-Fe2O3-SO3H | Clauson-Kaas Synthesis | Solvent-free, microwave-assisted, magnetically recyclable. | beilstein-journals.org |
| MOF-derived Carbon | PCN-224-templated porous carbon | General Catalysis | Metal-free, high surface area, pyrrolic nitrogen active sites. | nih.gov |
Elucidating Reaction Mechanisms and Reactivity Profiles of Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate
Electrophilic Aromatic Substitution (SEAr) on the Pyrrole (B145914) Nucleus
The pyrrole ring is inherently electron-rich, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comuobaghdad.edu.iqpharmaguideline.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a π-excessive system that readily undergoes electrophilic aromatic substitution (SEAr). libretexts.orgucalgary.ca In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position, as the resulting cationic intermediate (sigma complex) is stabilized by a greater number of resonance structures compared to attack at the C-3 (β) position. pearson.comonlineorganicchemistrytutor.comslideshare.net
In Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate, the regiochemical outcome of SEAr is dictated by the combined electronic effects of the existing substituents.
N-1 Amino Group: This group is strongly activating due to the +M (mesomeric) effect of the nitrogen lone pair, which further enriches the electron density of the pyrrole ring. It directs incoming electrophiles to the ortho (C-2, C-5) positions.
C-2 Carboxylate Group: This is an electron-withdrawing group (-I, -M effects), which deactivates the ring towards electrophilic attack. It acts as a meta-director, guiding electrophiles to the C-4 position.
C-4 Chloro Group: Halogens are deactivating due to their -I (inductive) effect but are ortho-para directors because of their +M effect. Thus, the chloro group directs incoming electrophiles to the C-3 and C-5 positions.
The C-2 and C-4 positions are already substituted. The primary sites for electrophilic attack are therefore the C-3 and C-5 positions. The directing effects of the substituents converge to strongly favor substitution at the C-5 position. The activating N-amino group directs to C-5, and the C-4 chloro group also directs to C-5. Although the C-2 carboxylate group deactivates the ring, its influence is overcome by the powerful activating effect of the N-amino group. Attack at C-3 is disfavored as it is ortho to the deactivating carboxylate group and meta to the activating amino group.
Table 1: Summary of Directing Effects for SEAr
| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence | Preferred Position(s) |
| -NH₂ | N-1 | +M > -I | Activating | Ortho, Para | C-2, C-5 |
| -COOCH₃ | C-2 | -M, -I | Deactivating | Meta | C-4 |
| -Cl | C-4 | -I > +M | Deactivating | Ortho, Para | C-3, C-5 |
| Overall Predicted Site of Attack | C-5 |
Common SEAr reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted product, although milder reagents and conditions than those used for benzene would be necessary to avoid polymerization or degradation, a common issue with highly reactive pyrroles. uobaghdad.edu.iq
Nucleophilic Substitution Reactions at the C-4 Chloro Position
Nucleophilic aromatic substitution (SNA) on electron-rich aromatic rings like pyrrole is generally difficult. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. pearson.comwikipedia.org In this compound, the C-2 carboxylate group provides the necessary activation.
The mechanism for SNA in this context would likely proceed via an addition-elimination pathway. A nucleophile would attack the carbon atom bearing the chloro group (C-4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrrole ring and, crucially, onto the oxygen atoms of the C-2 carboxylate group. This delocalization stabilizes the intermediate, lowering the activation energy for the reaction. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
The reactivity towards nucleophilic substitution would be enhanced by stronger nucleophiles and the use of polar aprotic solvents. Potential nucleophiles could include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers at the C-4 position, respectively.
Reactivity of the N-1 Amino Group: Condensation, Addition, and Derivatization
The N-1 amino group behaves as a substituted hydrazine (B178648) and is a key site for synthetic transformations. Its nucleophilic character allows it to participate in a variety of condensation, addition, and derivatization reactions.
Condensation Reactions: The amino group can react with aldehydes and ketones to form N-aminopyrrole hydrazones. This reaction is typically catalyzed by a small amount of acid.
Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acylamino derivatives. This can be a useful strategy for protecting the amino group or for introducing further functionality.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would yield the corresponding sulfonamide.
Diazotization: Treatment with nitrous acid (HONO) could potentially lead to the formation of an azide (B81097) at the N-1 position, although this reaction can be complex with hydrazine derivatives.
These derivatizations can significantly alter the electronic properties of the pyrrole ring. For example, acylation of the N-amino group would decrease its activating effect, thereby reducing the ring's reactivity towards electrophilic substitution.
Influence of the C-2 Carboxylate Group on Ring Reactivity
The methyl carboxylate group at the C-2 position exerts a significant electronic influence on the pyrrole ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic attack by reducing the electron density of the π-system. nih.gov This deactivating effect competes with the activating influence of the N-1 amino group.
Furthermore, the carboxylate group plays a crucial role in enabling nucleophilic substitution at the C-4 position, as discussed previously, by stabilizing the anionic intermediate. The ester functionality itself is also a reactive site. It can undergo:
Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
Amidation: Reaction with amines can convert the ester into an amide, a common transformation in the synthesis of biologically active molecules.
Intramolecular Cyclization and Rearrangement Mechanisms
The multifunctional nature of this compound makes it a prime candidate for intramolecular reactions to form fused heterocyclic systems. The proximity of the N-1 amino group and the C-2 carboxylate group is particularly significant.
For instance, conversion of the ester to a hydrazide (by reaction with hydrazine) could be followed by intramolecular cyclization. Depending on the reaction conditions and the introduction of a suitable one-carbon electrophile, this could lead to the formation of a fused triazine or pyrazinone ring system, analogous to cyclization reactions seen in other N-substituted pyrrole esters. nih.gov
Rearrangement reactions are also a possibility for pyrrole derivatives. A well-known example is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes to form a dichlorocyclopropane intermediate that rearranges to a 3-halopyridine. wikipedia.orgrsc.org While the substitution pattern of the target molecule might influence the feasibility of this specific rearrangement, it highlights the potential for skeletal reorganization under certain conditions. Other rearrangements, such as the Bamberger rearrangement of N-arylhydroxylamines to aminophenols, proceed through nitrenium ion intermediates, a type of reactivity that could be conceptually accessible to N-aminopyrroles under strong acid conditions. wikipedia.org
Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
Selectivity is a paramount consideration in the synthetic manipulation of a molecule with multiple reactive sites like this compound.
Chemoselectivity: This refers to the preferential reaction of one functional group over others. For example, when treating the molecule with an electrophile, the reaction could occur at the N-amino group or on the pyrrole ring (at C-5). The outcome would depend on the nature of the electrophile and the reaction conditions. "Hard" electrophiles might prefer the "harder" nitrogen atom, while "softer" electrophiles might prefer the "softer" carbon atom of the ring. Similarly, a choice exists between nucleophilic substitution at C-4 and reaction at the C-2 ester. This can be controlled by the choice of nucleophile and reaction conditions.
Regioselectivity: As detailed in section 3.1, electrophilic substitution is strongly directed to the C-5 position due to the synergistic directing effects of the N-amino and C-4 chloro groups. This provides a reliable method for introducing a substituent at a specific position on the pyrrole nucleus.
Stereoselectivity: Stereoselectivity would become a factor if a new chiral center is created during a reaction. For example, in an addition reaction to a derivative (e.g., a C-5 vinyl group), the facial selectivity of the attack would determine the stereochemical outcome. The use of chiral catalysts or reagents would be necessary to control the formation of a specific stereoisomer.
Table 2: Overview of Potential Selective Transformations
| Reaction Type | Reagent/Condition | Potential Site(s) of Reaction | Controlling Factor | Probable Outcome |
| Electrophilic Substitution | NBS, mild conditions | C-5, N-1 | Reagent softness, steric hindrance | 5-Bromo derivative |
| Nucleophilic Substitution | NaOMe, heat | C-4, C-2 | Nucleophile strength, temperature | 4-Methoxy derivative |
| Acylation | Acetyl chloride, base | N-1, C-5 | Temperature, base stoichiometry | N-1 acetyl derivative |
| Reduction | LiAlH₄ | C-2 ester | Reducing agent strength | (1-amino-4-chloro-1H-pyrrol-2-yl)methanol |
By carefully selecting reagents and reaction conditions, a chemist can selectively target the different functional groups within this compound, enabling its use as a versatile building block in the synthesis of more complex molecules.
Theoretical and Computational Chemistry Studies on Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate
Quantum Chemical Analysis of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic makeup of Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and bonding. The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is the core of this molecule. Its aromaticity is a key feature, contributing significantly to its stability and chemical properties.
The aromaticity of substituted pyrroles can be quantitatively assessed using various computational indices. researchgate.net These include methods based on magnetic properties, such as Nucleus-Independent Chemical Shift (NICS), and those based on electronic properties, like the Aromatic Stabilization Energy (ASE). researchgate.net Studies on related aza-derivatives of pyrrole have shown that the number and position of heteroatoms and substituents have a strong effect on the degree of aromaticity. researchgate.net Generally, electron-donating groups enhance the aromatic character of the pyrrole ring, while electron-withdrawing groups can diminish it. The precise aromaticity of this compound would depend on the balance of these competing electronic influences.
Table 1: Illustrative Aromaticity Indices for Substituted Pyrroles (Note: This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound is not available in the cited literature.)
| Compound | Aromaticity Index (e.g., NICS(1) in ppm) | Reference |
| Pyrrole | -15.0 | researchgate.net |
| 2-Aminopyrrole | -16.5 | General trend |
| 4-Chloropyrrole | -14.2 | General trend |
| Pyrrole-2-carboxylate | -13.8 | General trend |
Molecular Orbital Theory (HOMO-LUMO Analysis) and Frontier Orbital Interactions
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound are critical in determining its reactivity towards electrophiles and nucleophiles.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons. In substituted pyrroles, the HOMO is typically a π-orbital delocalized over the ring system. The presence of the electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO represents the lowest energy empty orbital and is related to the molecule's ability to accept electrons. The electron-withdrawing methyl carboxylate and chloro groups are expected to lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on various pyrrole derivatives have shown that the nature and position of substituents significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net
Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Pyrroles (Note: This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound is not available in the cited literature.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Pyrrole | -5.8 | 1.2 | 7.0 | researchgate.net |
| 2-Aminopyrrole | -5.4 | 1.5 | 6.9 | General trend |
| 4-Chloropyrrole | -6.0 | 0.9 | 6.9 | General trend |
| Pyrrole-2-carboxylate | -6.2 | 0.5 | 6.7 | researchgate.net |
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the mechanisms of chemical reactions. stackexchange.com By calculating the potential energy surface of a reaction, DFT can be used to identify transition states, intermediates, and products, thereby providing a detailed understanding of the reaction pathway. researchgate.net For this compound, DFT calculations can be employed to predict its behavior in various chemical transformations.
For instance, DFT can be used to model electrophilic substitution reactions, which are characteristic of aromatic compounds like pyrrole. The calculations can help determine the most likely site of attack by an electrophile by comparing the activation energies for substitution at different positions on the pyrrole ring. Similarly, DFT can provide insights into nucleophilic substitution reactions, cycloaddition reactions, and other transformations.
Mechanistic studies on related pyrrole systems using DFT have elucidated the pathways of various reactions, including C-H functionalization and cycloadditions. researchgate.netnih.gov These studies often reveal the intricate details of bond-forming and bond-breaking processes, the role of catalysts, and the factors that control regioselectivity and stereoselectivity. researchgate.net Such computational investigations are invaluable for designing new synthetic routes and for understanding the underlying principles that govern the reactivity of substituted pyrroles.
Conformational Analysis and Tautomerism Studies
The presence of flexible substituents, such as the methyl carboxylate group, means that this compound can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them. Computational methods, particularly DFT, are well-suited for this purpose.
For 2-acylpyrroles, studies have shown that two stable planar conformations, s-cis and s-trans, are often possible, corresponding to different orientations of the carbonyl group relative to the pyrrole ring. longdom.org The relative stability of these conformers is governed by a combination of steric and electronic factors, including intramolecular hydrogen bonding. longdom.org
Tautomerism is another important aspect to consider for this molecule, particularly given the presence of the amino group. 2-Aminopyrroles can potentially exist in equilibrium between the amino form and an imino tautomer. researchgate.net Quantum chemical calculations can predict the relative energies of these tautomers and thus the position of the tautomeric equilibrium. nih.gov Studies on 2-aminopyrrole itself and its simple derivatives have shown that the amino form is generally more stable, but the presence of electron-withdrawing groups can influence the equilibrium. researchgate.net
Table 3: Illustrative Relative Energies of Conformers and Tautomers for Related Pyrrole Derivatives (Note: This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound is not available in the cited literature.)
| System | Isomers/Tautomers | Relative Energy (kcal/mol) | Reference |
| Pyrrole-2-carboxaldehyde | s-cis vs. s-trans | s-cis is more stable | longdom.org |
| 2-Aminopyrrole | Amino vs. Imino | Amino is more stable by ~5-10 kcal/mol | researchgate.netnih.gov |
Solvent Effects on Electronic Properties and Reactivity (e.g., Continuum and Discrete Solvation Models)
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers various models to account for solvent effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Discrete solvation models, on the other hand, explicitly include a small number of solvent molecules interacting with the solute.
Computational studies on tautomeric equilibria of aminopyrroles have shown that the relative stability of tautomers can be solvent-dependent. researchgate.net Similarly, the conformational preferences of flexible molecules can be altered by the solvent environment. By performing calculations with different solvation models, it is possible to gain a more realistic understanding of the molecule's behavior in solution.
Ab Initio Calculations of Spectroscopic Parameters for Validation of Characterization Techniques
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. nih.gov These theoretical predictions can be compared with experimental data to validate the structure of a synthesized compound and to aid in the interpretation of its spectra.
Ab initio methods, which are based on first principles without empirical parameters, are often employed for the calculation of spectroscopic properties. For NMR spectroscopy, theoretical calculations can help in the assignment of signals in the ¹H and ¹³C NMR spectra. researchgate.net For IR spectroscopy, calculated vibrational frequencies can be used to assign the absorption bands to specific molecular vibrations. aip.org For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths. researchgate.net
By comparing the calculated spectra with experimental data for this compound, one can gain confidence in both the computational model and the experimental characterization. This synergy between theory and experiment is a powerful approach in modern chemical research.
Derivatization and Advanced Functionalization Strategies of Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate
Modifications at the N-1 Amino Moiety
The primary amino group at the N-1 position is a potent nucleophile, making it a prime target for a variety of functionalization reactions. These modifications are crucial for modulating the electronic properties of the pyrrole (B145914) ring and for introducing appended structures that can influence biological activity or material characteristics.
The nucleophilic character of the N-1 amino group allows for straightforward acylation, alkylation, and arylation reactions to form stable N-C and N-S bonds.
Acylation: The reaction of the amino group with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids in the presence of a base yields N-acyl derivatives. mdpi.comnih.gov This transformation is fundamental for installing amide functionalities, which are prevalent in pharmaceuticals. mdpi.com For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a non-nucleophilic base like pyridine (B92270) would yield the corresponding N-acetylated product. Similarly, sulfonyl chlorides (e.g., tosyl chloride) react readily to form stable sulfonamides. organic-chemistry.org
Alkylation and Arylation: N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to overalkylation due to the increased nucleophilicity of the resulting secondary amine. youtube.com More controlled methods, such as reductive amination with aldehydes or ketones, or modern techniques like hydrogen-borrowing alkylation, offer alternatives for producing mono-alkylated products. nih.gov N-arylation, typically a more challenging transformation, can be accomplished via nucleophilic aromatic substitution on highly electron-deficient arenes or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which provides a general route to N-aryl derivatives. pharmaguideline.com The presence of electron-withdrawing groups on the pyrrole ring facilitates these N-substitution reactions. pharmaguideline.com
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl Chloride | N-Acetamide |
| Benzoic Anhydride | N-Benzamide | |
| Tosyl Chloride | N-Sulfonamide | |
| Alkylation | Methyl Iodide | N-Methylamine |
| Benzaldehyde (Reductive Amination) | N-Benzylamine | |
| Arylation | 2,4-Dinitrofluorobenzene (SNAr) | N-(2,4-dinitrophenyl)amine |
| Phenylboronic Acid (Buchwald-Hartwig) | N-Phenylamine |
The primary amino group is a precursor for the construction of various nitrogen-nitrogen bonded systems, including azo compounds, triazenes, and fused heterocyclic rings like triazines.
Azo Coupling: A standard method for forming an N=N double bond is the diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound. ijorarjournal.comnih.gov The N-1 amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.ca This intermediate is then reacted with a coupling partner, such as phenol (B47542) or aniline, to yield a highly colored azo compound. nih.gov
Triazene (B1217601) and Triazine Formation: Triazenes, which contain a -N=N-N- linkage, can be synthesized from the diazonium salt intermediate by reaction with a primary or secondary amine. Alternatively, more advanced nitrene-mediated N-N-N coupling reactions provide a direct route to triazene derivatives under mild conditions. nih.gov Furthermore, the amino group can act as a dinucleophile in condensation reactions to form fused heterocyclic systems. For example, reaction with appropriate 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazolo[1,5-a] mdpi.commembranetechnology.orgwikipedia.orgtriazine systems, which are of interest in medicinal chemistry. mdpi.comorganic-chemistry.org
Transformations of the C-2 Methyl Carboxylate Group
The methyl ester at the C-2 position is a versatile handle for a range of chemical transformations, including modifications of the carbonyl group and reduction to other functional states.
The C-2 ester can be readily converted into other carboxylic acid derivatives.
Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent yields the corresponding carboxylic acid upon acidic workup.
Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by treating the ester with a different alcohol in the presence of an acid or base catalyst. Biocatalytic methods using lipases have also been shown to be effective for the transesterification of related pyrrole-2-carboxylates.
Amide Formation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common and milder approach involves a two-step process: hydrolysis to the carboxylic acid, followed by coupling with an amine using a standard coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The ester functionality can be reduced to provide access to C-2 hydroxymethyl and C-2 methyl derivatives.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can reduce the methyl ester to the corresponding primary alcohol, 2-(hydroxymethyl)-1-amino-4-chloro-1H-pyrrole. It is noted that for some pyrrole-2-carboxylates, reduction with diisobutylaluminium hydride (DIBAL-H) can be challenging, but reduction to the alcohol followed by re-oxidation is a viable route to the corresponding aldehyde. nih.gov
Subsequent Derivatizations: The resulting 2-(hydroxymethyl)pyrrole is a valuable intermediate. The hydroxyl group can be:
Oxidized: Using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to form the corresponding 2-formylpyrrole (aldehyde). nih.gov
Converted to a leaving group: Transformation into a tosylate or mesylate, or conversion to a halide (e.g., using SOCl₂ or PBr₃), facilitates subsequent nucleophilic substitution reactions.
Etherified: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) yields various ethers.
Cross-Coupling Reactions at the C-4 Chloro Position
The chloro substituent at the C-4 position of the pyrrole ring provides a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their efficient use in these transformations. rsc.org
Suzuki-Miyaura Coupling: This reaction couples the C-4 position with an organoboron reagent (boronic acid or ester) to form a C-C bond. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand and requires a base for activation of the boronic acid. This method is highly versatile for creating biaryl or vinyl-substituted pyrroles. Studies on related 4-bromopyrroles have shown high yields using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.govmdpi.com
Sonogashira Coupling: This reaction introduces an alkyne moiety at the C-4 position by coupling with a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important precursors for more complex structures.
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the C-4 chloro position with a primary or secondary amine, or other N-heterocycles. wikipedia.orglibretexts.org The development of highly active catalyst systems based on sterically hindered phosphine ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides. nih.gov This provides a direct route to 4-amino-pyrrole derivatives.
The table below summarizes typical conditions for these cross-coupling reactions on aryl chlorides.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Phenyl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | 4-(Phenylethynyl) derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-Morpholinyl derivative |
Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings
The palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions represent some of the most robust and widely utilized methods for the formation of C-C bonds in contemporary organic synthesis. While direct experimental data on the application of these reactions to Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate is not extensively documented in publicly available literature, the reactivity of similar 4-halopyrrole systems provides a strong basis for predicting their feasibility and potential outcomes.
The Suzuki-Miyaura coupling would involve the reaction of the 4-chloro-pyrrole derivative with a variety of organoboron reagents, such as boronic acids or esters, in the presence of a palladium catalyst and a base. This reaction is renowned for its functional group tolerance and would be expected to yield 4-aryl or 4-vinyl substituted 1-aminopyrroles. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions, such as dehalogenation, which can be a competing pathway in the coupling of halopyrroles.
The Heck reaction offers a pathway to introduce alkenyl substituents at the C4-position. This transformation typically involves the palladium-catalyzed reaction of the chloro-pyrrole with an alkene in the presence of a base. The success of the Heck reaction on this substrate would depend on the electronic nature of the alkene and the optimization of the catalytic system to favor the desired cross-coupling over potential side reactions.
The Sonogashira coupling provides a direct route to 4-alkynylpyrroles through the reaction of the 4-chloro derivative with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts and is generally performed in the presence of an amine base. The resulting alkynyl-functionalized pyrroles are valuable intermediates for further transformations.
The Stille coupling , which utilizes organotin reagents, is another powerful tool for C-C bond formation. While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods in many applications.
A general representation of these cross-coupling reactions on the this compound scaffold is presented below. It is important to note that the specific conditions for each reaction would require experimental optimization.
| Reaction | Coupling Partner | Expected Product | Catalyst System (General) |
| Suzuki-Miyaura | R-B(OH)₂ | Methyl 1-amino-4-(R)-1H-pyrrole-2-carboxylate (R = aryl, vinyl) | Pd(0) catalyst, Ligand, Base |
| Heck | Alkene | Methyl 1-amino-4-(alkenyl)-1H-pyrrole-2-carboxylate | Pd(0) or Pd(II) catalyst, Ligand, Base |
| Sonogashira | Terminal Alkyne | Methyl 1-amino-4-(alkynyl)-1H-pyrrole-2-carboxylate | Pd catalyst, Cu(I) co-catalyst, Base |
| Stille | R-Sn(Alkyl)₃ | Methyl 1-amino-4-(R)-1H-pyrrole-2-carboxylate (R = various) | Pd(0) catalyst, Ligand |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction would enable the introduction of a wide range of nitrogen-based functional groups at the C4-position by reacting the chloro-pyrrole with primary or secondary amines, amides, or other N-nucleophiles.
This transformation is of significant interest as it allows for the synthesis of 4-amino-pyrrole derivatives, which are prevalent motifs in pharmacologically active compounds. The reaction typically employs a palladium catalyst in conjunction with a sterically hindered phosphine ligand and a strong base. The choice of ligand and base is critical to the success of the reaction and can influence the scope of compatible amine coupling partners. Successful application of the Buchwald-Hartwig amination would significantly expand the structural diversity achievable from the starting chloro-pyrrole.
| Coupling Partner | Expected Product | Catalyst System (General) |
| R¹R²NH | Methyl 1-amino-4-(R¹R²N)-1H-pyrrole-2-carboxylate | Pd(0) or Pd(II) catalyst, Bulky phosphine ligand, Strong base |
Direct C-H Functionalization of the Pyrrole Ring System
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For this compound, the pyrrole ring possesses C-H bonds at the C3 and C5 positions that are potential sites for such transformations.
The regioselectivity of C-H functionalization on the pyrrole ring is influenced by the electronic effects of the existing substituents. The ester group at C2 is electron-withdrawing, while the amino group at N1 is electron-donating. These opposing effects, along with the chloro-substituent at C4, create a unique electronic environment that would dictate the outcome of C-H activation reactions.
Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or ruthenium catalysts, could be utilized to introduce aryl, alkyl, or other functional groups at the C3 or C5 positions. The development of specific directing groups that can coordinate to the metal center and guide the C-H activation to a particular position is a common strategy to control regioselectivity. Given the presence of the N-amino and C2-ester groups, these could potentially act as directing groups under appropriate conditions.
Peripheral Functionalization for Scaffold Diversification
Beyond the direct modification of the pyrrole core, the existing functional groups on this compound offer numerous opportunities for peripheral functionalization, leading to significant scaffold diversification.
The N-amino group can be a site for various transformations. For instance, it can be acylated, alkylated, or used as a handle to introduce other functional moieties. Diazotization of the amino group could lead to the formation of a diazonium salt, a versatile intermediate for introducing a range of substituents.
The methyl ester at the C2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. The carboxylic acid can also participate in various other transformations, serving as a key point for further derivatization.
The combination of these peripheral functionalization strategies with the core derivatization methods discussed previously (cross-coupling and C-H functionalization) provides a powerful toolkit for the synthesis of a vast library of novel pyrrole derivatives with diverse structures and potential applications.
Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate As a Versatile Synthetic Building Block
Precursor for Complex Nitrogen-Containing Heterocycles
The densely functionalized scaffold of Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate makes it an ideal starting point for the synthesis of more complex nitrogen-containing heterocyclic systems. The presence of the N-amino group, in particular, provides a reactive handle for annulation reactions, allowing for the construction of fused bicyclic and polycyclic frameworks.
Annulation Reactions to Fused Pyrrole (B145914) Ring Systems
Annulation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of a new ring fused to an existing one. The 1-aminopyrrole moiety is a key synthon for constructing fused systems, most notably pyrrolo[1,2-b]pyridazines. This class of reaction typically involves the condensation of a 1-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent.
In this context, the N-amino group of this compound can act as a binucleophile. The reaction, as demonstrated with unsubstituted 1-aminopyrrole, proceeds via initial condensation of one of the amino protons with a carbonyl group, followed by intramolecular cyclization of the second amino proton onto the other carbonyl, and subsequent dehydration to form the aromatic pyridazine ring. The presence of the chloro and methyl carboxylate groups on the pyrrole ring would be expected to influence the reactivity and yield of such transformations, leading to highly substituted and functionalized pyrrolo[1,2-b]pyridazine derivatives. nih.govarkat-usa.org These derivatives are of significant interest due to their structural similarity to other biologically active nitrogen-bridgehead heterocycles. thsci.comresearchgate.net
| Reactant A (1-Aminopyrrole Derivative) | Reactant B (1,3-Dicarbonyl Equivalent) | Fused Pyrrole System | Reference |
| 1-Aminopyrrole | β-Dicarbonyl compounds | Pyrrolo[1,2-b]pyridazines | nih.gov |
| BOC-protected 1-aminopyrrole derivative | α,β-Unsaturated ketones (Chalcones) | Substituted Pyrrolo[1,2-b]pyridazines | nih.gov |
| Pyridazinone Acids (via in situ mesoionic dipoles) | Activated alkynes (e.g., methyl propiolate) | Pyrrolo[1,2-b]pyridazines | mdpi.com |
This table presents examples of annulation reactions used to form fused pyrrole systems, illustrating the general strategies applicable to derivatives like this compound.
Synthesis of Multi-ring Scaffolds (e.g., pyrrolo-fused, porphyrinoids – focusing on synthesis, not biological role)
Substituted monopyrroles are the fundamental building blocks for the synthesis of tetrapyrrolic macrocycles such as porphyrins and their analogues (porphyrinoids). hbni.ac.inresearchgate.net The synthesis of these complex systems relies on the controlled condensation of appropriately functionalized pyrrole units. While this compound is not a typical precursor for classical porphyrin synthesis, its structural motifs are relevant to the construction of novel, non-traditional porphyrinoids.
The chloro- and carboxylate-substituents at the β-positions (C-4 and C-2, respectively) are crucial for tailoring the electronic properties of the resulting macrocycle. researchgate.net The chloro group, an electron-withdrawing substituent, can modify the aromaticity and redox potential of the system. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which is a common handle for linking pyrrole units during macrocyclization, or it can be decarboxylated to provide an unsubstituted position necessary for condensation reactions. rsc.org The N-amino group represents a point for significant structural diversification, allowing for the potential synthesis of core-modified or N-confused porphyrinoid analogues, where a nitrogen atom is located in an unconventional position within the macrocyclic framework.
Role in the Development of Novel Organic Transformations
The unique electronic and steric profile of this compound positions it as a substrate for developing novel organic transformations. The electron-rich pyrrole ring is typically activated towards electrophilic substitution, but the presence of the chloro and ester groups modulates this reactivity.
The chlorine atom at the C-4 position is a particularly valuable functional group. It can serve as a leaving group in nucleophilic aromatic substitution reactions, a transformation that is generally difficult on electron-rich pyrrole rings but can be facilitated by specific substitution patterns or reaction conditions. nih.gov More importantly, the chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide variety of carbon-based substituents (aryl, vinyl, alkyl) at this position. acs.org This capability is fundamental for the construction of complex molecules and conjugated materials.
Furthermore, the N-amino group can be used to direct metallation or other functionalization reactions to the adjacent C-5 position. It can also be transformed into other nitrogen-based functional groups, expanding the synthetic toolbox available for modifying the pyrrole scaffold.
Integration into Total Synthesis of Natural Product Analogues (emphasizing synthetic routes and challenges)
Halogenated pyrrole-2-carboxamides are a prominent structural motif in a large family of marine natural products known as the pyrrole-imidazole alkaloids, which includes compounds like oroidin and ageliferin. researchgate.netrsc.org These natural products often feature a 4,5-dihalo- or 4-halopyrrole unit. Therefore, building blocks like this compound are highly relevant for the synthesis of analogues of these bioactive molecules.
In a typical synthetic route, a halogenated pyrrole-2-carboxylic acid is coupled with an aminoimidazole moiety. rsc.org The methyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid. This acid could then be activated and coupled with various amino-containing fragments to generate a library of natural product analogues. The chloro-substituent at the C-4 position mimics the halogenation pattern found in many of these alkaloids. acs.orgnih.gov
A key challenge in such syntheses is the management of reactive functional groups. The N-amino group would likely require protection before proceeding with amide coupling reactions to prevent unwanted side reactions. Alternatively, its presence allows for the synthesis of "aza-analogues" where the pyrrolic NH is replaced by an N-amino group, a strategy often employed in medicinal chemistry to alter physicochemical properties. The synthesis of these analogues allows for systematic exploration of structure-activity relationships. acs.org
| Natural Product Family | Key Pyrrole Precursor Type | Relevant Functional Groups | Synthetic Connection |
| Oroidin Alkaloids | Halogenated Pyrrole-2-Carboxamides | C4/C5-Halogen, C2-Amide | The title compound provides the C4-chloro and C2-carboxylate functionalities. |
| Pyrrolnitrin | Halogenated Phenylpyrroles | C3-Chloro, C4-Phenyl | The chloro group on the title compound is a handle for C-C bond formation via cross-coupling. acs.org |
| Marinopyrroles | Dichlorinated 1,3'-Bipyrroles | C4', C5'-Dichloro | Serves as a potential precursor for one of the two pyrrole rings in bipyrrole analogues. nih.gov |
This table highlights the connection between functionalized pyrrole precursors and major classes of natural products, indicating the potential role of this compound in synthesizing analogues.
Application in the Synthesis of Precursors for Advanced Materials (e.g., conductive polymers, optoelectronics)
Polypyrrole and its derivatives are among the most studied classes of conductive polymers due to their high conductivity, environmental stability, and ease of synthesis. morressier.com The properties of these materials can be finely tuned by introducing substituents onto the pyrrole monomer. Functionalized monomers like this compound are valuable precursors for creating advanced materials with tailored optoelectronic properties. rsc.orgmdpi.com
The polymerization of pyrrole typically occurs via oxidative coupling at the 2- and 5-positions. Since the 2-position of the title compound is blocked by the carboxylate group, it would likely be incorporated into a polymer backbone through the 5-position. The substituents would then serve as pendant groups on the polymer chain, influencing its final properties.
Chloro Group : The electron-withdrawing nature of the chlorine atom can lower the HOMO and LUMO energy levels of the polymer, which can increase its oxidative stability and modify its bandgap. mdpi.com
Methyl Carboxylate Group : This group can enhance the solubility and processability of the resulting polymer, which is a common challenge with unsubstituted polypyrrole. researchgate.net It can also be modified post-polymerization to attach other functional units.
N-Amino Group : This group offers a site for post-polymerization modification or can influence the polymer's morphology and interaction with dopants.
By copolymerizing this monomer with other pyrrole derivatives or different heterocyclic monomers, a wide range of materials with tunable conductivity, electrochromism, and fluorescence can be developed for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells. rsc.orgbldpharm.com
Advanced Spectroscopic Characterization Techniques for Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate, HRMS would be used to confirm its elemental composition.
The molecular formula is C₆H₇ClN₂O₂. The expected monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺·). chemguide.co.ukuni-saarland.de Chemical ionization (CI) is a softer method that often yields a protonated molecule, [M+H]⁺. uni-saarland.de
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺·) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺·).
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated Monoisotopic Mass (m/z) |
|---|---|
| [M(³⁵Cl)]⁺· | 189.0196 |
| [M(³⁷Cl)]⁺· | 191.0167 |
| [M(³⁵Cl)+H]⁺ | 190.0274 |
Note: Data is calculated based on elemental composition and does not represent experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei, the connectivity and spatial arrangement of atoms can be determined. hw.ac.uklibretexts.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, four distinct signals are expected.
Pyrrole (B145914) Protons: The pyrrole ring has two protons, H-3 and H-5. The electron-withdrawing nature of the ester group at C-2 will deshield the adjacent H-3 proton, while the chloro group at C-4 will deshield the adjacent H-5 proton. In unsubstituted pyrrole, the α-protons (H-2/H-5) appear around 6.7 ppm and the β-protons (H-3/H-4) around 6.1 ppm. researchgate.netchemicalbook.com The combined effects of the substituents are predicted to shift both signals downfield. H-3 and H-5 would likely appear as distinct singlets or narrow doublets due to the absence of adjacent protons.
Amino Protons (-NH₂): The protons of the N-amino group are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. In 1-aminopyrrole, this signal appears around 5.86 ppm. chemicalbook.com
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Six distinct signals are anticipated for the target molecule. The chemical shifts are influenced by the electronic effects of the substituents. For unsubstituted pyrrole, C-2/C-5 appear around 118 ppm and C-3/C-4 around 108 ppm. hmdb.ca
C-2 (Carboxylate): This carbon, bonded to the ester group, will be significantly downfield due to the deshielding effect of the carbonyl and the ring nitrogen.
C-4 (Chloro): The carbon atom directly attached to the chlorine will be shifted downfield compared to an unsubstituted pyrrole carbon.
C-5: This carbon is adjacent to both the chloro-substituted C-4 and the N-amino group.
C-3: This carbon is adjacent to the ester-substituted C-2.
Carbonyl Carbon (-C=O): The ester carbonyl carbon will appear significantly downfield, typically in the 160-170 ppm region.
Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around 50-55 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C-2, C-4, and the carbonyl carbon) would be absent. This would confirm the presence of two CH carbons (C-3, C-5) and one CH₃ carbon (-OCH₃).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| H-3 | ~6.9 - 7.2 | s | 1H | ~110 - 115 |
| H-5 | ~6.8 - 7.1 | s | 1H | ~120 - 125 |
| -NH₂ | ~5.5 - 6.5 | br s | 2H | - |
| -OCH₃ | ~3.8 | s | 3H | ~52 |
| C-2 | - | - | - | ~125 - 130 |
| C-4 | - | - | - | ~118 - 123 |
Note: Predicted values in a typical deuterated solvent like CDCl₃ or DMSO-d₆. 's' denotes singlet, 'br s' denotes broad singlet.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the target molecule, no significant H-H couplings are expected between the ring protons, which would confirm their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively assign the ¹H signals for H-3 and H-5 to their corresponding ¹³C signals (C-3 and C-5) and the methyl proton signal to the methyl carbon.
The methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and C-2.
H-3 to C-2, C-4, C-5, and the carbonyl carbon.
H-5 to C-3, C-4, and C-2.
The amino protons (-NH₂) to C-2 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. Correlations might be observed between the N-amino protons and the H-5 proton, and between the methyl ester protons and the H-3 proton, depending on the preferred conformation of the substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. wikipedia.org These techniques are complementary and rely on different selection rules.
Infrared (IR) Spectroscopy: An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). vscht.czutdallas.edu Key absorptions expected for this compound include:
N-H Stretching: The N-amino group should exhibit two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. specac.com
C-H Stretching: Aromatic C-H stretching from the pyrrole ring is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=O Stretching: A very strong, sharp absorption for the ester carbonyl group is predicted in the range of 1725-1700 cm⁻¹, a characteristic region for α,β-unsaturated esters.
C=C and C-N Stretching: Vibrations associated with the pyrrole ring (C=C and C-N stretching) typically appear in the 1600-1400 cm⁻¹ fingerprint region.
C-O Stretching: The C-O stretch of the ester group will likely show a strong band around 1250-1100 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected in the far-infrared region, typically between 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The C=C bonds of the pyrrole ring and the C-Cl bond are expected to show strong signals in the Raman spectrum.
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3400 - 3200 | Medium, two bands |
| Pyrrole Ring | C-H Stretch | ~3100 | Medium |
| Methyl (-CH₃) | C-H Stretch | ~2950 | Medium |
| Ester (-C=O) | C=O Stretch | 1725 - 1700 | Strong, sharp |
| Pyrrole Ring | C=C / C-N Stretch | 1600 - 1400 | Medium-Strong |
| Ester (-C-O) | C-O Stretch | 1250 - 1100 | Strong |
Note: Data is predicted based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. msu.eduvscht.cz The spectrum is typically a plot of absorbance versus wavelength (λ).
The pyrrole ring is an aromatic chromophore. The presence of the N-amino group (an auxochrome) and the conjugated ester group is expected to cause a bathochromic (red) shift of the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted pyrrole. Pyrrole itself exhibits absorption bands below 220 nm. For this compound, π → π* transitions are expected. The presence of multiple functional groups conjugated with the pyrrole ring will likely result in a complex spectrum with one or more absorption bands in the 250-350 nm range.
Table 4: Predicted UV-Vis Absorption Data
| Transition Type | Predicted λₘₐₓ (nm) | Solvent |
|---|
Note: Data is a general prediction based on the structure of the chromophore.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and torsional angles. scispace.com
The analysis would confirm the planarity of the pyrrole ring and reveal the preferred conformations of the N-amino and methyl carboxylate substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. It is highly probable that the amino group (-NH₂) would act as a hydrogen bond donor, and the ester carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of dimers or extended networks in the crystal lattice.
Table 5: Expected Key Structural Parameters from X-ray Crystallography
| Parameter | Expected Features |
|---|---|
| Molecular Geometry | The five-membered pyrrole ring is expected to be nearly planar. |
| Bond Lengths/Angles | Will provide precise measurements for C-C, C-N, C-O, C-Cl, and N-N bonds, reflecting the electronic effects of the substituents. |
| Conformation | Determines the orientation of the ester and amino groups relative to the pyrrole ring. |
Note: These are expected outcomes of a crystallographic study and are not based on experimental data.
Structure Reactivity Relationship Studies in Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate Chemistry
Influence of Substituents (N-1 Amino, C-4 Chloro, C-2 Carboxylate) on Pyrrole (B145914) Ring Reactivity
The pyrrole ring is an electron-rich aromatic system, making it inherently reactive towards electrophilic substitution. pharmaguideline.compearson.comquora.com The presence of substituents significantly modulates this reactivity.
N-1 Amino Group: An amino group directly attached to the nitrogen of the pyrrole ring acts as a powerful activating group. The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the pyrrole ring, further increasing its electron density. This enhanced nucleophilicity makes the ring highly susceptible to electrophilic attack. In aromatic amines, such as aniline, the amino group strongly activates the ring towards electrophilic substitution. quora.com A similar, and likely more pronounced, effect is expected for an N-amino group on a pyrrole ring.
C-2 Carboxylate Group: The methyl carboxylate group at the C-2 position is a strong electron-withdrawing group, primarily through its resonance and inductive effects. This group significantly deactivates the pyrrole ring towards electrophilic substitution by pulling electron density away from the aromatic system. uobaghdad.edu.iq In general, electron-withdrawing groups on pyrrole rings decrease their reactivity towards electrophiles. iust.ac.ir
Table 1: Summary of Individual Substituent Effects on the Pyrrole Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Amino | N-1 | Strongly electron-donating (+R > -I) | Activating |
| Chloro | C-4 | Inductively withdrawing (-I), Resonance donating (+R) | Deactivating, ortho/para-directing |
| Carboxylate | C-2 | Strongly electron-withdrawing (-I, -R) | Deactivating, meta-directing |
Electronic and Steric Effects of Substituents on Reaction Pathways and Selectivity
Electronic Directing Effects:
The N-1 amino group is a powerful ortho, para-director. In the context of the pyrrole ring, this would translate to directing incoming electrophiles to the C-2 and C-5 positions.
The C-4 chloro group , being a deactivating ortho, para-director, would direct electrophiles to the C-3 and C-5 positions.
The C-2 carboxylate group is a meta-director, which would direct incoming electrophiles to the C-4 position.
The final regiochemical outcome of an electrophilic substitution reaction on Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate will be determined by the interplay of these directing effects. The C-5 position is activated by both the N-1 amino group and the C-4 chloro group, making it a likely site for electrophilic attack. The C-3 position is activated by the C-4 chloro group but likely less so than C-5 due to the proximity of the deactivating C-2 carboxylate group. The inherent preference for electrophilic attack at the α-position (C2 and C5) of the pyrrole ring further supports the C-5 position as a primary site of reaction. quora.comquora.comonlineorganicchemistrytutor.com
Steric Effects: Steric hindrance can also play a significant role in determining reaction pathways and selectivity. rsc.orgrsc.orgpsu.eduyoutube.com
The C-2 carboxylate group is sterically bulky and can hinder the approach of reactants to the adjacent C-3 position.
The N-1 amino group itself is not exceptionally large, but it can influence the conformation of the molecule and potentially shield the C-2 and C-5 positions to some extent.
The C-4 chloro group is relatively small and is not expected to exert a significant steric influence on the adjacent C-3 and C-5 positions.
In reactions where a bulky reagent is used, steric hindrance from the C-2 carboxylate group might favor attack at the less hindered C-5 position. acs.org Computational studies on substituted pyrroles have shown that steric factors can significantly influence the regioselectivity of reactions. rsc.org
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Position | Electronic Influence | Steric Influence | Predicted Reactivity |
|---|---|---|---|
| C-3 | Activated by C-4 Chloro, Deactivated by C-2 Carboxylate | Sterically hindered by C-2 Carboxylate | Low |
| C-5 | Activated by N-1 Amino and C-4 Chloro | Less sterically hindered | High |
Quantitative Structure-Reactivity Relationships (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a compound with its reactivity. taylorandfrancis.commdpi.comyoutube.comwikipedia.org These models often use molecular descriptors that quantify various electronic, steric, and hydrophobic properties of the molecule.
For a polysubstituted pyrrole like this compound, a QSRR analysis could be developed to predict its reactivity in specific reactions, such as electrophilic substitution or nucleophilic attack. This would involve synthesizing a series of analogous compounds with variations in the substituents and measuring their reaction rates or equilibrium constants.
Key Descriptors for a QSRR Model:
Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volume. These would account for the steric hindrance around the reactive sites.
Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size and shape of the molecule.
Impact of Aromaticity Perturbations on Reactivity
The aromaticity of the pyrrole ring is a key determinant of its stability and reactivity. pharmaguideline.comuobaghdad.edu.iqslideshare.netksu.edu.sa The introduction of substituents can perturb this aromaticity, thereby influencing the molecule's chemical behavior.
The aromaticity of pyrrole arises from the delocalization of six π-electrons over the five-membered ring. pharmaguideline.comslideshare.net The lone pair of electrons on the nitrogen atom is integral to this aromatic system.
Influence of Substituents on Aromaticity:
Electron-donating groups , like the N-1 amino group, generally increase the electron density within the π-system. This can enhance the aromatic character and stability of the ring, while simultaneously increasing its nucleophilicity and reactivity towards electrophiles. rsc.org
Electron-withdrawing groups , such as the C-2 carboxylate and C-4 chloro groups, pull electron density out of the π-system. This can lead to a decrease in the aromatic character of the ring, making it less stable but potentially more susceptible to nucleophilic attack, a reaction not typical for unsubstituted pyrroles. rsc.orgnih.gov Studies on substituted N-heterocycles have shown that electron-withdrawing substituents can decrease the aromaticity. researchgate.net
Emerging Research Directions and Future Perspectives in Methyl 1 Amino 4 Chloro 1h Pyrrole 2 Carboxylate Chemistry
Development of Novel and Efficient Synthetic Pathways
The practical availability of Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate is fundamental to unlocking its potential. While classical methods like the Paal-Knorr synthesis remain relevant, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes. rsc.orgorganic-chemistry.org Future efforts will likely concentrate on multi-component reactions, metal-catalyzed cross-couplings, and green chemistry approaches to access this and related pyrrole (B145914) structures. rsc.orgscirp.org
Modern synthetic strategies for highly substituted pyrroles often provide significant advantages over traditional methods in terms of yield, atom economy, and tolerance of diverse functional groups. For instance, the synthesis of 4-aminopyrrole-2-carboxylates has been achieved in high yields (61-84%) by reacting N-PhF-4-oxoproline benzyl (B1604629) esters with various amines. nih.gov Another approach to a related compound, methyl 4-amino-1-methylpyrrole-2-carboxylate, involves a five-step sequence starting from 1-methylpyrrole. researchgate.net The chlorination of pyrrole rings, a key step for synthesizing the target molecule, is often accomplished using reagents like N-chlorosuccinimide (NCS). nih.govacs.org
Future research is expected to focus on integrating and refining these methods to establish a streamlined and scalable synthesis. The development of one-pot procedures that combine ring formation and functionalization would be a significant advancement, minimizing purification steps and reducing waste.
| Synthetic Strategy | Description | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. | High efficiency, atom economy, and rapid assembly of the complex pyrrole core. | scirp.org |
| Metal-Catalyzed Cyclizations/Cross-Couplings | Transition metals (e.g., Pd, Ru, Au) catalyze the formation of the pyrrole ring or the introduction of substituents. | High functional group tolerance, regioselectivity, and access to diverse derivatives. | rsc.orgorganic-chemistry.org |
| Ionic Liquid-Mediated Synthesis | Utilizes ionic liquids as environmentally benign reaction media, often enhancing reaction rates and selectivity. | Potential for catalyst-free conditions and simplified product isolation. | rsc.org |
| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream within a microreactor, allowing precise control over conditions. | Improved safety, scalability, and potential for in-situ functionalization. | nih.gov |
Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives
The introduction of chirality is a critical step in developing compounds for biological applications. The structure of this compound serves as an excellent starting point for creating chiral derivatives. The N-amino group, in particular, can be functionalized with chiral auxiliaries or used to direct stereoselective reactions on the pyrrole ring or its substituents.
Research into the asymmetric synthesis of complex natural products like the pyrrole-2-aminoimidazole alkaloids demonstrates the feasibility of controlling stereochemistry in related systems. nih.gov Methodologies such as asymmetric hydrogenations mediated by chiral catalysts and the use of chiral Ni(II) complexes for synthesizing α-amino acids offer powerful tools that could be adapted for this purpose. ucj.org.uanih.gov Furthermore, naturally occurring amino acids can themselves serve as chiral synthons for the construction of enantiopure 3,4-disubstituted pyrroles. researchgate.net This approach involves converting the amino acid into an aldehyde, followed by olefination and an intramolecular cyclization to build the pyrrole ring system. researchgate.net
Future work will likely involve leveraging the existing functional groups to introduce stereocenters, potentially leading to the development of novel chiral ligands, catalysts, or biologically active molecules.
| Methodology | Principle | Applicability to Target Compound | Reference |
|---|---|---|---|
| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily attached to the N-amino group to control the stereochemical outcome of a subsequent reaction. | Direct and predictable control over the introduction of new stereocenters. | acs.org |
| Catalytic Asymmetric Hydrogenation | A chiral metal catalyst is used to stereoselectively reduce a prochiral double bond introduced onto a side chain. | Effective for creating chiral centers in substituents attached to the pyrrole ring. | nih.gov |
| Enantioselective C-H Functionalization | A chiral catalyst selectively activates a C-H bond on the pyrrole ring or a substituent for asymmetric modification. | A modern and atom-economical method for introducing chirality directly. | ucj.org.ua |
| Synthesis from Chiral Pool | Utilizes readily available chiral molecules, such as amino acids, as starting materials to build the chiral pyrrole derivative. | Ensures high enantiopurity of the final product. | researchgate.netmdpi.com |
Integration into Continuous Flow Chemistry and Microreactor Systems
Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and process control compared to traditional batch methods. The synthesis of highly functionalized heterocycles, which may involve exothermic reactions or unstable intermediates, is particularly well-suited for this technology. allfordrugs.com
The synthesis of pyrrole-3-carboxylic acids has been successfully demonstrated in a one-step continuous flow process, where a byproduct of the initial reaction was utilized in situ to catalyze a subsequent transformation within a single microreactor. nih.gov This highlights the efficiency and elegance of flow systems. Transferring the synthesis of this compound to a flow platform could enable precise control over reaction parameters such as temperature, pressure, and residence time. This would lead to improved yields, higher purity, and safer handling of potentially hazardous reagents. The ability to scale production simply by extending the operation time makes flow chemistry an attractive strategy for the future manufacturing of this compound.
Utilization in Supramolecular Chemistry and Self-Assembly (as a molecular building block)
This compound possesses multiple functional groups capable of participating in noncovalent interactions, making it an ideal building block, or tecton, for supramolecular chemistry. The N-H bonds of the amino group and the C=O of the ester can act as hydrogen bond donors and acceptors, respectively. nih.gov The aromatic pyrrole ring can engage in π–π stacking, while the chloro-substituent can participate in halogen bonding.
These interactions are the driving forces behind self-assembly, a process where molecules spontaneously organize into well-ordered, functional structures. beilstein-journals.org Amino acids and their derivatives are well-known for their ability to self-assemble into complex biomaterials. beilstein-journals.org Similarly, the defined geometry and multiple interaction sites of this compound could be harnessed to construct novel supramolecular polymers, hydrogels, or liquid crystals. Future research in this area could explore how modifications to the molecule's structure influence its self-assembly behavior, leading to new materials with tailored properties for applications in electronics, sensing, or drug delivery.
Advanced Computational Modeling for Predictive Synthesis and Materials Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For a compound like this compound, computational modeling offers several promising avenues of investigation.
Structure-guided design and pharmacophore modeling, which have been used to develop new pyrrole-2-carboxamide inhibitors, could be applied to design derivatives of the target compound with specific biological activities. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the feasibility and regioselectivity of potential synthetic pathways, thereby reducing the need for extensive experimental screening. Molecular dynamics (MD) simulations could model the self-assembly processes described in the previous section, providing atomic-level insights into how these molecules organize and allowing for the predictive design of new supramolecular materials. nih.gov By integrating computational modeling with experimental work, the discovery and development cycle for new applications of this compound can be significantly accelerated.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves:
- Pyrrole ring formation : Use the Paal-Knorr synthesis with 1,4-dicarbonyl compounds and amines (e.g., ammonia) .
- Substituent introduction : Chlorination at the 4-position via electrophilic substitution (e.g., Cl₂/FeCl₃), followed by nitration and reduction to install the amino group at the 1-position .
- Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis .
- Optimization : Monitor reaction progress using TLC and adjust temperature/pH to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., pyrrole ring protons resonate at δ 6.3–7.2 ppm; amino groups show broad signals) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~189–200) .
- IR Spectroscopy : Identify ester C=O (~1730 cm⁻¹) and amino N–H (~3400 cm⁻¹) stretches .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Experimental Design :
- Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .
- Validation : Apply the IUCr checkCIF tool to assess geometric parameters (bond lengths/angles) and hydrogen-bonding networks .
Q. How do intermolecular interactions influence the solid-state stability and solubility of this compound?
- Analysis Framework :
- Hydrogen bonding : Use Mercury software to map donor-acceptor distances (e.g., N–H⋯O=C interactions between amino and ester groups) .
- π-π stacking : Measure centroid distances (3.5–4.0 Å) between pyrrole rings using CCDC ConQuest .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be systematically resolved?
- Troubleshooting Workflow :
Replicate experiments : Ensure sample purity (>95% by HPLC) and exclude solvent artifacts .
DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP/6-31G(d) predictions .
Dynamic Effects : Consider tautomerism (e.g., amino ↔ imino forms) via variable-temperature NMR .
Q. What strategies enhance the compound’s reactivity in medicinal chemistry applications (e.g., as a kinase inhibitor precursor)?
- Functionalization Approaches :
- Electrophilic substitution : Introduce sulfonamide or trifluoromethyl groups at the 5-position using ClSO₂NH₂ or CF₃I .
- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to diversify the pyrrole ring .
- Biological Testing : Use SPR or fluorescence polarization assays to evaluate binding affinity post-derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
